molecular formula C17H18F3N3O B12231527 2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyridine

2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyridine

Cat. No.: B12231527
M. Wt: 337.34 g/mol
InChI Key: IGICKESMPIYJMG-UHFFFAOYSA-N
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Description

2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and a trifluoromethyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by their functionalization. One common method involves the trifluoromethylation of 4-iodobenzene to form 4-(trifluoromethyl)pyridine . This intermediate can then be reacted with other reagents to introduce the piperidine and pyridin-4-yloxy groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyridine is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile reactivity and potential pharmacological applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C17H18F3N3O

Molecular Weight

337.34 g/mol

IUPAC Name

2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C17H18F3N3O/c18-17(19,20)14-3-8-22-16(10-14)23-9-1-2-13(11-23)12-24-15-4-6-21-7-5-15/h3-8,10,13H,1-2,9,11-12H2

InChI Key

IGICKESMPIYJMG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC(=C2)C(F)(F)F)COC3=CC=NC=C3

Origin of Product

United States

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